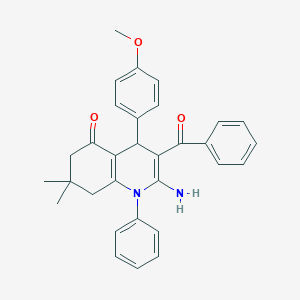
2-amino-3-benzoyl-4-(4-methoxyphenyl)-7,7-dimethyl-1-phenyl-6,8-dihydro-4H-quinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-benzoyl-4-(4-methoxyphenyl)-7,7-dimethyl-1-phenyl-6,8-dihydro-4H-quinolin-5-one, commonly known as DMQX, is a synthetic compound that belongs to the class of quinoline derivatives. It has been widely studied for its potential therapeutic applications in various neurological disorders. DMQX is a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity.
Mecanismo De Acción
DMQX acts as a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It binds to the receptor and prevents the influx of calcium ions, which is necessary for the depolarization of the postsynaptic membrane. This results in the inhibition of synaptic transmission and plasticity, which is thought to be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects
DMQX has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of glutamate and reduce the excitotoxicity associated with neurological disorders. DMQX has also been shown to reduce the severity of seizures in animal models of epilepsy. Additionally, DMQX has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMQX has several advantages as a tool compound for neuroscience research. It is a potent and selective antagonist of the AMPA receptor subtype, which allows for the investigation of the role of these receptors in synaptic plasticity and learning and memory. DMQX is also relatively stable and can be easily synthesized in the laboratory.
However, there are also limitations to the use of DMQX in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, DMQX is not selective for the AMPA receptor subtype and can also inhibit other glutamate receptor subtypes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of DMQX. One area of research is the development of more selective AMPA receptor antagonists that can be used to investigate the role of these receptors in synaptic plasticity and learning and memory. Another area of research is the investigation of the potential therapeutic applications of DMQX in neurological disorders. Finally, the development of more stable and long-lasting forms of DMQX could allow for the study of its long-term effects in animal models.
Conclusion
DMQX is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX has several advantages as a tool compound for neuroscience research, but there are also limitations to its use in lab experiments. There are several future directions for the study of DMQX, including the development of more selective AMPA receptor antagonists and the investigation of its potential therapeutic applications in neurological disorders.
Métodos De Síntesis
DMQX is synthesized by the condensation of 2-amino-4-methoxybenzoic acid with 2,4-pentanedione, followed by cyclization with dimethylamine and acylation with benzoyl chloride. The final product is obtained after purification using column chromatography. The chemical structure of DMQX is shown in Figure 1.
Aplicaciones Científicas De Investigación
DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease. It has been shown to be a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity. DMQX has also been used as a tool compound in neuroscience research to investigate the role of glutamate receptors in synaptic plasticity and learning and memory.
Propiedades
Nombre del producto |
2-amino-3-benzoyl-4-(4-methoxyphenyl)-7,7-dimethyl-1-phenyl-6,8-dihydro-4H-quinolin-5-one |
|---|---|
Fórmula molecular |
C31H30N2O3 |
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
2-amino-3-benzoyl-4-(4-methoxyphenyl)-7,7-dimethyl-1-phenyl-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C31H30N2O3/c1-31(2)18-24-27(25(34)19-31)26(20-14-16-23(36-3)17-15-20)28(29(35)21-10-6-4-7-11-21)30(32)33(24)22-12-8-5-9-13-22/h4-17,26H,18-19,32H2,1-3H3 |
Clave InChI |
WNTXAYQREUPPPP-UHFFFAOYSA-N |
SMILES isomérico |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)C1)C |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304291.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304292.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B304293.png)
![6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304295.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304296.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304297.png)
![4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304298.png)

![6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304303.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)

